An In-Depth Technical Guide to the Spectral Data of 4,4'-Biphenyldisulfonyl Chloride
An In-Depth Technical Guide to the Spectral Data of 4,4'-Biphenyldisulfonyl Chloride
This guide provides a comprehensive analysis of the spectral data for 4,4'-Biphenyldisulfonyl chloride (CAS No. 3406-84-6), a key bifunctional reagent in organic synthesis, particularly in polymer chemistry and drug development.[1] Understanding its spectral signature is paramount for researchers, scientists, and professionals in ensuring reaction monitoring, quality control, and structural verification. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights grounded in established scientific principles.
Molecular Structure and Properties
4,4'-Biphenyldisulfonyl chloride possesses a rigid biphenyl core functionalized with two sulfonyl chloride groups at the para positions. This symmetrical structure dictates its spectral characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₄S₂ | [2][3] |
| Molecular Weight | 351.23 g/mol | [2][3] |
| CAS Number | 3406-84-6 | [2][3] |
| Appearance | White to light yellow powder or crystals | [4] |
| Melting Point | 207-212 °C | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the reactivity of the sulfonyl chloride groups, aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended for NMR analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,4'-Biphenyldisulfonyl chloride is expected to be relatively simple due to the molecule's high degree of symmetry. The eight aromatic protons are chemically equivalent in pairs. This results in a characteristic AA'BB' spin system for each phenyl ring, which often appears as two sets of doublets.
Expected ¹H NMR Spectral Data:
Based on analogous structures and the strong electron-withdrawing nature of the sulfonyl chloride group, the aromatic protons are anticipated to be deshielded and resonate in the downfield region of the spectrum. The protons ortho to the sulfonyl chloride group will be the most deshielded.
-
δ ~8.0-8.2 ppm (d, 4H): Protons ortho to the -SO₂Cl groups (H-2, H-6, H-2', H-6').
-
δ ~7.8-8.0 ppm (d, 4H): Protons meta to the -SO₂Cl groups (H-3, H-5, H-3', H-5').
The coupling constant (J) between the ortho and meta protons is typically in the range of 8-9 Hz.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals relative to the total number of carbon atoms.
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C-4, C-4' | ~145-150 | Carbons directly attached to the electron-withdrawing sulfonyl chloride groups. |
| C-1, C-1' | ~140-145 | Quaternary carbons of the biphenyl linkage, influenced by the adjacent sulfonylated ring. |
| C-2, C-6, C-2', C-6' | ~128-132 | Carbons ortho to the sulfonyl chloride groups. |
| C-3, C-5, C-3', C-5' | ~126-129 | Carbons meta to the sulfonyl chloride groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 4,4'-Biphenyldisulfonyl chloride is dominated by the characteristic absorptions of the sulfonyl chloride group.[6][7]
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~1380-1370 | Asymmetric SO₂ stretch | Strong |
| ~1180-1170 | Symmetric SO₂ stretch | Strong |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |
| ~600-500 | S-Cl stretch | Strong |
The presence of two strong, sharp bands in the regions of 1375 cm⁻¹ and 1175 cm⁻¹ is a definitive indicator of the sulfonyl chloride functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 4,4'-Biphenyldisulfonyl chloride, electron ionization (EI) is a common method.[6][7]
Expected Mass Spectral Data:
The mass spectrum will show the molecular ion peak (M⁺) at m/z 350, corresponding to the molecular weight of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak of approximately 65% the intensity of the M⁺ peak and an M+4 peak will also be observed.
Fragmentation Pathway:
The fragmentation of 4,4'-Biphenyldisulfonyl chloride is expected to proceed through the loss of the sulfonyl chloride groups.
Figure 1. Proposed fragmentation of 4,4'-Biphenyldisulfonyl chloride.
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 10-20 mg of 4,4'-Biphenyldisulfonyl chloride into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.
IR Spectroscopy (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
Mass Spectrometry (EI)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Acquire the mass spectrum under electron ionization conditions.
Conclusion
The spectral data of 4,4'-Biphenyldisulfonyl chloride are consistent with its symmetrical, bifunctional structure. The characteristic signals in the NMR, IR, and mass spectra provide a robust fingerprint for the identification and purity assessment of this important chemical intermediate. Researchers utilizing this compound should find this guide a valuable resource for interpreting their analytical data and ensuring the integrity of their synthetic work.
References
- Google Patents. Process for the production of 4,4'-biphenyl disulfonyl chloride.
-
NIST. [1,1'-Biphenyl]-4,4'-disulfonyl dichloride. [Link]
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PubChem. (1,1'-Biphenyl)-4-sulphonyl chloride. [Link]
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CONICET Digital. Spectral Assignments and Reference Data. [Link]
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Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
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National Institutes of Health. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Royal Society of Chemistry. Supporting information. [Link]
- Google Patents. 4, 4'-bis-(chloromethyl)-biphenyl.
-
PubMed. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. [Link]
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Royal Society of Chemistry. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4,4'-Biphenyldisulfonyl Chloride | 3406-84-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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